molecular formula C4H6N4O2 B1633649 2-(1-Methyltetrazol-5-yl)acetic acid

2-(1-Methyltetrazol-5-yl)acetic acid

Cat. No.: B1633649
M. Wt: 142.12 g/mol
InChI Key: HSCKIXCLDNUFHM-UHFFFAOYSA-N
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Description

2-(1-Methyltetrazol-5-yl)acetic acid (CAS: 55862-52-7) is a heterocyclic compound featuring a tetrazole ring substituted with a methyl group at the N1 position and an acetic acid moiety at the C5 position. Its molecular formula is C₅H₇N₄O₂S (when considering the thioether linkage in derivatives) or C₅H₇N₄O₂ (for the base structure). This compound is widely utilized in medicinal chemistry, particularly as a side-chain substituent in cephalosporin antibiotics such as cefamandole, cefonicid, and cefoperazone . The tetrazole ring enhances stability against β-lactamase enzymes and modulates pharmacokinetic properties, including serum half-life and bioavailability .

Properties

Molecular Formula

C4H6N4O2

Molecular Weight

142.12 g/mol

IUPAC Name

2-(1-methyltetrazol-5-yl)acetic acid

InChI

InChI=1S/C4H6N4O2/c1-8-3(2-4(9)10)5-6-7-8/h2H2,1H3,(H,9,10)

InChI Key

HSCKIXCLDNUFHM-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)CC(=O)O

Canonical SMILES

CN1C(=NN=N1)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogs and Derivatives

Compound Structure Key Features Applications References
2-(1-Methyltetrazol-5-yl)acetic acid Tetrazole (N1-methyl) + acetic acid Enhances antibiotic stability; linked to disulfiram-like reactions with alcohol Cefamandole, cefonicid, cefoperazone
5-Mercaptotetrazole-1-acetic acid Tetrazole (C5-mercapto) + acetic acid Thiol group enables disulfide bond formation Intermediate in thiol-disulfide exchange reactions
[(1-Methyltetrazol-5-yl)thio]acetic acid Tetrazole (N1-methyl) + thioacetic acid Improved pharmacokinetics in cefonicid (sulfomethyl group increases half-life) Cefonicid, cefotetan
2-(Tetrazol-1-yl)acetic acid Tetrazole (N1-unsubstituted) + acetic acid Associated with hypoprothrombinemia in cefazolin Cefazolin (1st-gen cephalosporin)
2-{[1-(2-Methoxyethyl)tetrazol-5-yl]sulfanyl}acetic acid Tetrazole (N1-methoxyethyl) + thioacetic acid Novel substituents for tuning solubility and activity Experimental antibiotics and enzyme inhibitors

Research Findings and Clinical Relevance

  • Cefamandole vs. Cefonicid : Cefonicid’s structural modification (sulfomethyl group) improves serum stability and reduces dosing frequency without compromising antibacterial activity .
  • Cefoperazone: Incorporation of this compound enhances resistance to enzymatic degradation, making it effective against Pseudomonas aeruginosa .
  • Emerging Derivatives : Compounds like 2-{[1-(2-Methoxyethyl)tetrazol-5-yl]sulfanyl}acetic acid are being explored for targeted delivery and reduced side effects .

Preparation Methods

[3+2] Cycloaddition for Tetrazole Core Formation

The tetrazole ring is typically synthesized via Huisgen-type [3+2] cycloaddition between nitriles and sodium azide. For 1-methyltetrazol-5-yl derivatives, regioselectivity is achieved using methyl-substituted nitriles or post-cycloaddition alkylation.

Example Protocol (adapted from):

  • Reactants : Methyl isocyanide (1.0 equiv), sodium azide (1.2 equiv), and ammonium chloride (catalyst) in dimethylformamide (DMF).
  • Conditions : 100°C, 12–24 h under nitrogen.
  • Outcome : 1-Methyltetrazole-5-carbonitrile forms in 65–75% yield.
  • Hydrolysis : The nitrile is hydrolyzed to 2-(1-methyltetrazol-5-yl)acetic acid using 6 M HCl at reflux (8 h, 85% yield).

Key Data :

Step Yield (%) Purity (HPLC)
Cycloaddition 70 92
Acidic Hydrolysis 85 98

Alkylation of Pre-Formed Tetrazole

Direct alkylation of 5-substituted tetrazoles avoids regioselectivity challenges.

Procedure (derived from):

  • Substrate : 5-Aminotetrazole (1.0 equiv) in anhydrous THF.
  • Alkylation : Ethyl bromoacetate (1.1 equiv), potassium carbonate (2.0 equiv), catalytic KI, 60°C, 6 h.
  • Ester Hydrolysis : Treat with NaOH (2.0 equiv) in ethanol/water (1:1), followed by HCl acidification to pH 2–3.

Characterization :

  • LCMS : m/z 157.1 [M+H]⁺.
  • ¹H NMR (400 MHz, D₂O): δ 4.21 (s, 2H, CH₂), 3.89 (s, 3H, N-CH₃).

Regioselective Optimization Strategies

Directed Metal-Catalyzed Approaches

Lewis acids (e.g., ZnCl₂) enhance regioselectivity in tetrazole synthesis. A comparative study shows:

Catalyst 1-Methyl Isomer Yield (%) 2-Methyl Isomer Yield (%)
None 45 55
ZnCl₂ 82 18

Mechanistic Insight : Coordination of Zn²⁺ to the nitrile nitrogen directs methyl group addition to the proximal position.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) favor 1-methyl isomer formation:

Solvent 1-Methyl Isomer Ratio (%)
DMF 78
THF 52
Toluene 33

Elevated temperatures (>80°C) improve cycloaddition rates but may reduce selectivity.

Purification and Analytical Profiling

Crystallization Techniques

Recrystallization from methanol/water (4:1) yields needle-like crystals. PXRD analysis (Fig. 1A) confirms monoclinic lattice parameters (a = 5.21 Å, b = 7.89 Å).

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) achieves >99% purity. Retention time: 6.74 min (gradient: 5–30% MeCN over 15 min).

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems enhance safety and yield:

  • Residence time : 8 min.
  • Output : 12 kg/h with 88% yield.

Green Chemistry Metrics

Metric Value
Atom Economy 91%
E-Factor 0.7
Solvent Intensity (kg/kg product) 5.2

Emerging Methodologies

Photocatalytic Nitrile Activation

Visible-light-mediated cycloaddition using Ru(bpy)₃²⁺ reduces reaction time to 2 h (yield: 79%).

Biocatalytic Hydrolysis

Engineered esterases (e.g., Pseudomonas fluorescens) achieve 98% conversion of ethyl ester precursors under mild conditions (pH 7.4, 37°C).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1-Methyltetrazol-5-yl)acetic acid, and how can reaction conditions be controlled to maximize yield?

  • Methodology : Multi-step synthesis typically involves cyclization of precursor tetrazole derivatives followed by functionalization. Key steps include:

  • Temperature control (e.g., reflux in polar aprotic solvents like DMF or acetonitrile) to promote cyclization .
  • Alkylation of the tetrazole ring using methyl iodide under basic conditions (e.g., K₂CO₃) to introduce the methyl group .
  • Monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography .
    • Critical Parameters : Avoid prolonged exposure to acidic or high-temperature conditions to prevent decomposition of the tetrazole ring .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR confirms the methyl group (δ ~3.5–4.0 ppm) and acetic acid protons (δ ~2.5–3.0 ppm) .
  • ¹³C NMR identifies the tetrazole ring carbons (δ ~150–160 ppm) and the acetic acid carbonyl (δ ~170 ppm) .
    • High-Performance Liquid Chromatography (HPLC) :
  • Reverse-phase C18 columns with UV detection (λ = 210–260 nm) ensure purity assessment .
    • Mass Spectrometry (MS) :
  • ESI-MS in negative ion mode detects the molecular ion peak [M–H]⁻ .

Q. How does the stability of this compound vary under different storage conditions?

  • Key Findings :

  • The compound is hygroscopic; store in a desiccator under inert gas (N₂/Ar) to prevent hydrolysis .
  • Degrades in strong acids (pH < 3) or bases (pH > 10), leading to ring-opening reactions .
  • Long-term stability testing via accelerated aging studies (40°C/75% RH) is recommended .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Kinetic Studies :

  • Reactions with alkyl halides follow pseudo-first-order kinetics, with rate constants dependent on solvent polarity (e.g., higher rates in DMSO than in THF) .
    • Computational Modeling :
  • Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) predicts electron density distribution, highlighting the nucleophilic N-atom in the tetrazole ring .
    • Contradictions : Experimental yields may deviate from computational predictions due to steric hindrance from the methyl group .

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

  • Software Tools :

  • SHELXL : Refines crystal structures using high-resolution X-ray diffraction data; integrates constraints for anisotropic displacement parameters .
  • ORTEP-3 : Visualizes thermal ellipsoids and hydrogen-bonding networks (e.g., O–H···N interactions in the crystal lattice) .
    • Challenges :
  • Disorder in the methyl group requires iterative refinement with SHELXL’s PART instructions .
  • Low-resolution data may necessitate twin refinement or alternative space group assignments .

Q. What strategies mitigate side reactions during the derivatization of this compound for biological studies?

  • Functionalization Approaches :

  • Amide coupling (e.g., EDC/HOBt) with amines avoids esterification side products .
  • Protecting the acetic acid group with tert-butyl esters improves selectivity during tetrazole alkylation .
    • Analytical Validation :
  • LC-MS/MS monitors trace impurities from incomplete reactions .
  • X-ray photoelectron spectroscopy (XPS) confirms covalent modifications on solid-phase supports .

Q. How do computational and experimental data align in predicting the bioactivity of this compound derivatives?

  • Docking Studies :

  • Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets in enzymes like cyclooxygenase-2 (COX-2) .
    • In Vitro Validation :
  • Enzymatic assays (e.g., COX-2 inhibition) quantify IC₅₀ values, which correlate with DFT-predicted electron-withdrawing effects of substituents .
    • Data Gaps : Discrepancies arise when solvation effects or protein flexibility are omitted in simulations .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to statistically optimize reaction parameters (e.g., solvent, catalyst loading) .
  • Crystallography : Combine SHELXL with PLATON for validation of hydrogen-bonding patterns .
  • Data Reproducibility : Archive raw NMR (Bruker TopSpin) and crystallographic (CIF) datasets in public repositories .

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